molecular formula C14H22N2O B1476836 2-(4-(Ethoxymethyl)piperidin-1-yl)aniline CAS No. 2097990-85-5

2-(4-(Ethoxymethyl)piperidin-1-yl)aniline

Cat. No.: B1476836
CAS No.: 2097990-85-5
M. Wt: 234.34 g/mol
InChI Key: QJTDEJVOJMCUIS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of 2-(4-(Ethoxymethyl)piperidin-1-yl)aniline consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthesis and Potential Applications

  • Insecticide Development : Novel piperazine derivatives have been synthesized with potential applications as insecticides. These compounds, designed based on classical serotonin receptor ligands, showed selective insecticidal activities against tested pests, indicating a novel acting mode for pest control (Shen, Wang, & Song, 2013).

  • Anticancer Activity : Derivatives of aniline, including piperidine-based compounds, have been synthesized and evaluated for their anticancer activity against various human cells. This research contributes to the development of new therapeutic agents (Subhash & Bhaskar, 2021).

  • Corrosion Inhibition : Piperidine derivatives have been studied for their adsorption and corrosion inhibition properties on iron, employing quantum chemical calculations and molecular dynamics simulations. This research highlights the potential of these compounds in protecting metals against corrosion (Kaya et al., 2016).

  • Dendrimer Synthesis : Novel dendritic G-2 melamines containing piperidine motifs have been synthesized, showing potential for self-assembly into spherical nano-aggregates. These findings have implications for the development of new materials with applications in nanotechnology and materials science (Sacalis et al., 2019).

  • Antimicrobial Activity : Research into the synthesis of new pyridine derivatives with piperidine and aniline moieties has revealed significant antimicrobial activity against tested microbial strains. This suggests potential applications in the development of new antimicrobial agents (Patel & Agravat, 2009).

Safety and Hazards

The safety information for 2-(4-(Ethoxymethyl)piperidin-1-yl)aniline indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Biochemical Analysis

Biochemical Properties

2-(4-(Ethoxymethyl)piperidin-1-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of its catalytic activity .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling proteins such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, this compound can alter the expression of specific genes involved in cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, leading to changes in their conformation and activity. This compound may act as an enzyme inhibitor or activator, depending on the context of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over extended periods or under specific environmental factors. Long-term exposure to this compound can lead to sustained changes in cellular function, which are observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Toxicity studies have indicated that high doses of this compound can cause damage to vital organs and disrupt normal physiological functions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a key role in its biotransformation. The metabolic pathways of this compound include oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can affect the overall pharmacokinetics and pharmacodynamics of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes or passively diffuse into cells. Once inside, it may localize to specific cellular compartments or accumulate in certain tissues. The distribution pattern of this compound can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications. For instance, this compound could localize to the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its effects on cellular processes. The precise localization of this compound can determine its interaction with other biomolecules and its overall biological impact .

Properties

IUPAC Name

2-[4-(ethoxymethyl)piperidin-1-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-2-17-11-12-7-9-16(10-8-12)14-6-4-3-5-13(14)15/h3-6,12H,2,7-11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTDEJVOJMCUIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCN(CC1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.